molecular formula C15H14N4O4 B5831335 N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5831335
M. Wt: 314.30 g/mol
InChI Key: GIQIJAUWJXYNJY-UHFFFAOYSA-N
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Description

N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with the molecular formula C15H14N4O4 It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with 3-nitroaniline to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The carbamoyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. The acetamide group can participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • N-(3-{[(4-nitrophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(2-nitrophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)propionamide

Comparison: N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the nitro group can significantly influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

N-[3-[(3-nitrophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10(20)16-11-4-2-5-12(8-11)17-15(21)18-13-6-3-7-14(9-13)19(22)23/h2-9H,1H3,(H,16,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQIJAUWJXYNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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